1-(Trifluoromethyl)cyclopropanamine
Overview
Description
1-(Trifluoromethyl)cyclopropanamine is a chemical compound with the molecular formula C₄H₆F₃N. It features a cyclopropane ring substituted with a trifluoromethyl group and an amine group.
Preparation Methods
The synthesis of 1-(Trifluoromethyl)cyclopropanamine typically involves radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as sulfur tetrafluoride to transform carboxy groups into trifluoromethyl groups . Industrial production methods may involve enantioselective cobalt-catalyzed processes or Corey-Chaykovsky reactions to achieve high yields and good diastereoselectivities .
Chemical Reactions Analysis
1-(Trifluoromethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation and various catalysts for enantioselective processes. Major products formed from these reactions include trifluoromethyl-substituted cyclopropanes and their derivatives .
Scientific Research Applications
1-(Trifluoromethyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action for 1-(Trifluoromethyl)cyclopropanamine derivatives often involves the inhibition of specific enzymes. For instance, cyclopropanamine compounds have been identified as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme that demethylates mono- and dimethylated lysines in histone 3, thereby influencing gene expression.
Comparison with Similar Compounds
1-(Trifluoromethyl)cyclopropanamine can be compared with other similar compounds such as:
N-methyl-1-(trifluoromethyl)cyclopropan-1-amine hydrochloride: This compound also features a trifluoromethyl group and a cyclopropane ring but includes an additional methyl group on the amine.
Trans-2-(Trifluoromethyl)cyclopropanamine: This compound has a similar structure but differs in the position of the trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(trifluoromethyl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N/c5-4(6,7)3(8)1-2-3/h1-2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWOFVFUKXZXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294300 | |
Record name | 1-(Trifluoromethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112738-68-8 | |
Record name | 1-(Trifluoromethyl)cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112738-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Trifluoromethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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